1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N2OS/c21-16-4-2-5-17(12-16)26-9-7-25(8-10-26)13-18(27)14-28-19-6-1-3-15(11-19)20(22,23)24/h1-6,11-12,18,27H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERCZGFXKOWPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
This compound acts as a highly potent dopamine reuptake inhibitor . It binds to the dopamine transporter, preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission.
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions, including motor control, reward, and the release of various hormones.
Pharmacokinetics
As a dopamine reuptake inhibitor, it is likely to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of dopamine reuptake leads to an increase in the concentration of dopamine in the synaptic cleft. This can result in heightened dopamine receptor activation, which can lead to various effects depending on the specific dopaminergic pathway involved.
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors interact with this compound are currently unknown.
Biological Activity
1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol, also known by its CAS number 338422-10-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClF3N2OS
- Molecular Weight : 430.91 g/mol
The compound exhibits a complex mechanism of action primarily through interactions with various neurotransmitter systems. Notably, it has shown affinity for serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety responses. Its piperazine structure is known to enhance interaction with these receptors, potentially leading to anxiolytic effects .
Biological Activities
- Serotonin Receptor Agonism : The compound acts as an agonist at serotonin receptors, which may contribute to its antidepressant and anxiolytic properties. Studies indicate that similar piperazine derivatives can modulate serotonin levels effectively .
- Acetylcholinesterase Inhibition : Research has shown that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive functions and memory retention .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
Case Study 1: Antidepressant Effects
A study conducted on piperazine derivatives indicated that compounds structurally similar to this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic transmission and reduced anxiety behaviors .
Case Study 2: Cognitive Enhancement
Another research effort focused on the cognitive-enhancing effects of piperazine derivatives through AChE inhibition. The findings revealed that these compounds improved memory retention and learning capabilities in rodent models, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects: The target compound’s 3-chlorophenyl group on the piperazine ring (vs.
- Linker Variability : Replacing the sulfanyl group with a urea moiety (as in compound 9f) introduces hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability.
- Functional Group Impact: The ketone group in the 4-bromophenyl analog increases polarity compared to the propanol chain in the target compound, affecting solubility and bioavailability.
Physicochemical Property Trends
Trends:
- Lipophilicity : The sulfanyl linker and trifluoromethyl group in the target compound likely enhance lipophilicity (logP ~3–4) compared to polar urea or ketone analogs.
- Acidity/Basicity: The high pKa (~14.16) suggests a weakly basic piperazine nitrogen, whereas urea derivatives (pKa ~10–12) may exhibit dual hydrogen-bond donor/acceptor behavior.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol?
- Methodology : Use a stepwise approach:
Piperazine functionalization : React 3-chlorophenylpiperazine with epichlorohydrin to form the piperazine-propanol backbone.
Sulfanyl group introduction : Perform a nucleophilic substitution with 3-(trifluoromethyl)thiophenol under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How can the stereochemistry of the propanol moiety be confirmed?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based simulations) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to assess affinity .
- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
Advanced Research Questions
Q. How do substituents on the piperazine ring influence receptor selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations (e.g., 4-fluorophenyl, 4-methylpiperazine) and compare binding affinities using dose-response curves (IC₅₀ determination) .
- Computational docking : Model interactions with receptor active sites (e.g., serotonin 5-HT₁A) using Schrödinger Suite or AutoDock .
Q. What experimental designs are optimal for resolving contradictory bioactivity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from multiple assays (e.g., binding vs. functional assays) to identify confounding variables (e.g., cell line differences) .
- Dose-response normalization : Use Hill equation fitting to standardize efficacy metrics (e.g., EC₅₀, Emax) .
Q. How can environmental degradation pathways of this compound be systematically studied?
- Methodology :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 3–9) and monitor decomposition via LC-MS .
- Biotic degradation : Use soil microcosms with spiked samples (10–100 ppm) and analyze metabolites over 30 days using GC-MS .
Q. What advanced techniques characterize interactions with lipid bilayers or membranes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
